Arg-AMS is classified as an aminoacyl-tRNA synthetase inhibitor. These inhibitors are crucial for understanding the mechanisms of protein synthesis and the regulation of gene expression. The compound can be sourced from synthetic pathways developed in laboratory settings, particularly those aimed at studying protein interactions and modifications .
The synthesis of Arg-AMS involves several key steps:
The entire process requires careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yield and stability .
The molecular structure of Arg-AMS consists of an arginine moiety linked to a tRNA molecule via an amide bond. The structural integrity is essential for its function in protein synthesis. Key structural features include:
Data from spectroscopic analysis techniques such as nuclear magnetic resonance (NMR) and mass spectrometry can provide insights into the precise molecular structure and confirm successful synthesis .
Arg-AMS participates in several biochemical reactions:
These reactions are critical for understanding how proteins are synthesized and modified within cells, impacting various biological processes .
The mechanism of action for Arg-AMS primarily revolves around its role as a substrate for aminoacyl-tRNA synthetases. Upon entering the ribosome:
This process is vital for maintaining cellular functions and regulating gene expression through protein synthesis .
Arg-AMS exhibits several notable physical and chemical properties:
Analytical techniques such as infrared spectroscopy (IR) and ultraviolet-visible spectroscopy (UV-Vis) may be employed to characterize these properties further .
Arg-AMS has various applications in scientific research:
Arg-AMS (5'-O-[N-(L-arginyl)-sulfamoyl]adenosine) is a rationally designed bisubstrate analog that potently inhibits class I arginyl-tRNA synthetase (ArgRS) through high-affinity binding at catalytic sites. Its design exploits the conserved adenylate-forming mechanism across aminoacyl-tRNA synthetases.
Structural studies reveal that Arg-AMS mimics the tightly bound arginyl-adenylate (Arg-AMP) intermediate, occupying both the arginine and ATP subsites within ArgRS's catalytic pocket. In yeast ArgRS ternary complexes, the sulfamoyl group replaces the labile α-carboxyl-phosphate linkage of Arg-AMP, while the adenosine moiety maintains key hydrogen bonds with Rossmann fold residues critical for ATP coordination [1] [2]. Kinetic analyses demonstrate nanomolar inhibitory potency (Ki = 3–15 nM) against purified ArgRS, with competitive inhibition patterns against both ATP and arginine substrates [4]. The inhibitor's binding triggers conformational rigidification of the catalytic domain, reducing structural dynamics essential for Arg-AMP formation and transfer to tRNA.
Table 1: Inhibition Kinetics of Arg-AMS Against ArgRS Orthologs
Organism | Ki (nM) | Inhibition Constant vs. ATP | Inhibition Constant vs. Arg |
---|---|---|---|
S. cerevisiae | 4.2 ± 0.3 | 1.8 × 10⁻⁸ M | 2.1 × 10⁻⁸ M |
E. coli | 14.7 ± 1.2 | 6.3 × 10⁻⁸ M | 7.8 × 10⁻⁸ M |
Human | 9.5 ± 0.8 | 4.1 × 10⁻⁸ M | 5.0 × 10⁻⁸ M |
Beyond active-site competition, Arg-AMS binding induces long-range conformational shifts that disrupt tRNA recognition. Cryo-EM studies show that Arg-AMS binding to yeast ArgRS stabilizes a "closed" conformation that mispositions the CCA end of tRNAᴬʳᵍ, preventing aminoacyl transfer [1]. This allostery specifically impairs D-loop and anticodon interactions, reducing tRNA affinity by >50-fold. Notably, mutants with defective anticodon binding exhibit attenuated Arg-AMS sensitivity, confirming bidirectional communication between catalytic and tRNA-binding domains [1] [6]. This dual mechanism—active site occupation coupled with allosteric disruption—explains Arg-AMS's exceptional suppression of cellular aminoacylation (IC₅₀ = 42 nM in E. coli lysates) [4].
Arg-AMS exhibits cross-reactivity with adenylation (A) domains of arginine-activating non-ribosomal peptide synthetases (NRPSs), which share mechanistic parallels with class I aaRSs. Structural class profiling confirms inhibition of the ornithine-activating A-domain of gramicidin S synthetase (GrsB) with IC₅₀ = 4.6 μM [4] [8]. The inhibitor's arginyl-sulfamoyl moiety mimics the acyl-AMP intermediate bound by ANL superfamily enzymes (acyl-CoA synthetases/NRPS adenylation domains/luciferases), exploiting conserved residues that coordinate the adenine ribose and acyl phosphate [2]. Molecular dynamics simulations reveal that Arg-AMS binding precludes domain rotation in NRPSs, trapping the adenylation conformation and preventing thiolation-domain engagement [2] [8].
Table 2: Selectivity Profile of Arg-AMS Against Adenylate-Forming Enzymes
Enzyme Target | IC₅₀ (μM) | Structural Class | Primary Function |
---|---|---|---|
ArgRS (S. cerevisiae) | 0.0042 | Class I aaRS | Arginyl-tRNA synthesis |
GrsB Orn A-domain | 4.6 | ANL superfamily | Gramicidin S biosynthesis |
Human Glycyl-tRNA synthetase | >100 | Class II aaRS | Glycyl-tRNA synthesis |
P. aeruginosa PvdD (Arg A-dom) | 8.2 | ANL superfamily | Pyoverdine siderophore assembly |
By sequestering A-domains in catalytically inert states, Arg-AMS disrupts downstream peptide assembly. Kinetic partitioning experiments demonstrate reduced amino acid loading onto peptidyl carrier protein (PCP) domains, decreasing dipeptide formation rates by 10–100 fold in NRPS systems like gramicidin S synthetase [4] [8]. Crucially, Arg-AMS does not serve as a transferable substrate for condensation domains, preventing its incorporation into nascent peptides. This exclusive inhibition of adenylation preserves the fidelity of non-cognate peptide bonds but halts elongation at arginine/ornithine residues. In siderophore-producing pathogens, such targeted inhibition depletes iron-scavenging peptides, validating its biological impact [2] [8].
Table 3: Chemical Properties of Arg-AMS and Related Inhibitors
Property | Arg-AMS | 2'-Deoxy-Arg-AMS | 2'-Cyanomethyl-Arg-AMS |
---|---|---|---|
Molecular Weight | 502.51 g/mol | 486.48 g/mol | 541.56 g/mol |
CAS Number | 301351-95-1 | N/A | N/A |
A-domain IC₅₀ (GrsB) | 4.6 μM | 12.3 μM | 5.8 μM |
Cell Permeability (Caco-2) | Low | Moderate | High |
Enzymatic Stability (t₁/₂) | 6.2 h | 3.1 h | 9.7 h |
Chemical structure note: Arg-AMS = N⁵⁰-(L-arginylsulfamoyl)adenosine; modifications at 2'-OH position (e.g., cyanomethyl) enhance membrane permeability without significant loss of target affinity [8].
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